1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]pyrrolidine-2-carboxylic acid
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Overview
Description
1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]pyrrolidine-2-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]pyrrolidine-2-carboxylic acid typically involves the following steps:
Fmoc Protection: The amino group of the pyrrolidine-2-carboxylic acid is protected using the Fmoc group.
Cyclobutanecarbonylation: The protected amino acid is then reacted with cyclobutanecarbonyl chloride to introduce the cyclobutanecarbonyl group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling Reagents: Carbodiimides such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are used for peptide coupling reactions.
Major Products
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the coupling reactions .
Scientific Research Applications
1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]pyrrolidine-2-carboxylic acid has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides for research in biochemistry and molecular biology.
Drug Development: The compound is used in the development of peptide-based drugs, including those targeting specific proteins or enzymes.
Bioconjugation: It is used in the conjugation of peptides to other molecules, such as fluorescent dyes or nanoparticles, for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of 1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]pyrrolidine-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during synthesis and can be selectively removed under basic conditions to allow for further functionalization .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Protected Amino Acids: Other Fmoc-protected amino acids, such as Fmoc-phenylalanine and Fmoc-lysine, are similar in structure and function.
Boc-Protected Amino Acids: Boc (tert-butoxycarbonyl) protected amino acids are also used in peptide synthesis but differ in their protecting group chemistry.
Uniqueness
1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]pyrrolidine-2-carboxylic acid is unique due to the presence of the cyclobutanecarbonyl group, which provides additional steric hindrance and stability compared to other Fmoc-protected amino acids .
Properties
Molecular Formula |
C25H26N2O5 |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
1-[1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C25H26N2O5/c28-22(29)21-11-5-14-27(21)23(30)25(12-6-13-25)26-24(31)32-15-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,20-21H,5-6,11-15H2,(H,26,31)(H,28,29) |
InChI Key |
KFYUBNULQWHGLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2(CCC2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
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